molecular formula C6H8N2O2 B8756438 1-amino-3,4-dimethyl-pyrrole-2,5-dione CAS No. 63751-07-5

1-amino-3,4-dimethyl-pyrrole-2,5-dione

Cat. No.: B8756438
CAS No.: 63751-07-5
M. Wt: 140.14 g/mol
InChI Key: HYAYPDUDDXSFBY-UHFFFAOYSA-N
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Description

1-amino-3,4-dimethyl-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-amino-3,4-dimethyl-pyrrole-2,5-dione can be synthesized through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-amino-3,4-dimethyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amino-substituted pyrrole derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-amino-3,4-dimethyl-pyrrole-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and antimicrobial properties. It has shown promise in inhibiting the production of pro-inflammatory cytokines and exhibiting antibacterial activity against various strains.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-amino-3,4-dimethyl-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.

Comparison with Similar Compounds

    1H-Pyrrole-2,5-dione: A structurally related compound with similar chemical properties but lacking the amino and methyl substituents.

    3,4-Dimethyl-1H-pyrrole-2,5-dione: Similar to 1-amino-3,4-dimethyl-pyrrole-2,5-dione but without the amino group.

Uniqueness: this compound is unique due to the presence of both amino and methyl groups on the pyrrole ring. These substituents enhance its reactivity and potential for forming diverse derivatives with various biological and chemical properties.

Properties

CAS No.

63751-07-5

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-amino-3,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)6(10)8(7)5(3)9/h7H2,1-2H3

InChI Key

HYAYPDUDDXSFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)N)C

Origin of Product

United States

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